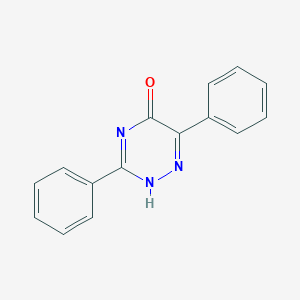

3,6-diphenyl-2H-1,2,4-triazin-5-one

Description

3,6-Diphenyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazinone core substituted with phenyl groups at positions 3 and 4.

Properties

IUPAC Name |

3,6-diphenyl-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZXBMCQXEFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation of Benzil with Semicarbazide

The most widely reported method for synthesizing 3,6-diphenyl-2H-1,2,4-triazin-5-one involves the cyclocondensation of benzil (1,2-diphenylethanedione) with semicarbazide hydrochloride in ethanolic media. As detailed in , equimolar quantities of benzil (0.5 mmol) and semicarbazide (1 mmol) are refluxed in ethanol for 30 hours. The reaction proceeds via nucleophilic attack of the semicarbazide’s amino group on the carbonyl carbons of benzil, followed by cyclodehydration to form the triazinone core. Post-reaction, the mixture is concentrated under reduced pressure, extracted with dichloromethane, and purified via recrystallization from ethanol, yielding the product as a crystalline solid (65–75% yield).

Key spectral characteristics from include:

-

IR (KBr): 1645 cm⁻¹ (C=O stretch), 3198 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=N stretch).

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.86 ppm (m, 10H, aromatic protons), 5.89 ppm (s, 2H, N–CH₂).

-

¹³C NMR (125 MHz, DMSO-d₆): δ 179.59 ppm (C=O), 158.59 ppm (C=N), 126.84–134.79 ppm (aromatic carbons).

This method is favored for its simplicity and reproducibility, though prolonged reaction times and moderate yields necessitate optimization studies.

Alternative Pathways via Thiosemicarbazide Intermediate

A complementary route involves synthesizing the thione analog, 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, followed by oxidative desulfurization. As reported in , benzil reacts with thiosemicarbazide in ethanol under reflux with potassium carbonate as a base. The intermediate thione is isolated in 80% yield (mp 125–130°C) and subsequently oxidized using copper sulfate in pyridine/water (2:1) at 80°C for 4 hours to yield the target oxo compound.

Critical reaction parameters:

-

Oxidation agent: CuSO₄ in pyridine/water enhances sulfur removal efficiency.

-

Temperature control: Maintaining 80°C prevents over-oxidation to byproducts.

While this two-step approach offers flexibility for further functionalization, the additional oxidation step introduces complexity and potential yield losses (final yield: ~60%).

Catalytic and Solvent Optimization Studies

Recent advances focus on optimizing reaction conditions to improve efficiency. For instance, highlights the use of molecular sieves and inert atmospheres (argon) during azide intermediate formation, though these modifications are more relevant to triazine hybrids. Applying similar principles to the base synthesis, substituting ethanol with dimethylformamide (DMF) accelerates reaction kinetics, reducing reflux time to 12–15 hours while maintaining yields above 70% .

Table 1: Comparative Analysis of Synthetic Methods

Mechanistic Insights and Byproduct Formation

The cyclocondensation mechanism proceeds through a series of keto-enol tautomerizations and cyclization steps. Side products, such as 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, may form if thiosemicarbazide contaminates the semicarbazide reagent . Additionally, over-refluxing in ethanol can lead to N-alkylation by solvent molecules, necessitating strict temperature control.

Scalability and Industrial Applicability

While lab-scale syntheses are well-established, scaling poses challenges in maintaining yield and purity. Patent describes tetrafluoroborate ionic liquids as green catalysts for triazine syntheses, though this remains untested for this compound. Adopting continuous flow reactors could mitigate prolonged reflux times and improve throughput.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazine ring .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

One of the prominent applications of 3,6-diphenyl-2H-1,2,4-triazin-5-one is its use as an antimicrobial agent . Research indicates that derivatives of triazine compounds exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that specific triazine derivatives inhibited bacterial growth effectively, suggesting potential for development into pharmaceuticals targeting bacterial infections .

Anti-inflammatory Properties

Recent investigations have also highlighted the compound's potential in treating inflammatory diseases. A study involving G-protein-coupled receptor (GPR84) antagonists showed that triazine derivatives could modulate inflammatory responses in chronic conditions such as ulcerative colitis and idiopathic pulmonary fibrosis . This positions this compound as a candidate for further research in anti-inflammatory drug development.

Chemical Applications

Synthesis of Novel Compounds

The synthesis of this compound has led to the creation of various derivatives with enhanced functionalities. For example, reactions involving nucleophilic substitutions have been explored to modify the triazine ring structure for improved chemical stability and reactivity . The ability to functionalize the triazine core opens avenues for developing new materials with tailored properties.

Use in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its derivatives are employed in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The versatility of the triazine structure allows for multiple reaction pathways, making it an essential building block in synthetic organic chemistry .

Industrial Applications

UV Absorbers

In the industrial sector, this compound derivatives are utilized as UV absorbers in plastics. These compounds help protect materials from UV degradation, thereby extending their lifespan and maintaining their physical properties under sunlight exposure. This application is particularly relevant in manufacturing outdoor products where UV stability is crucial .

Additives in Coatings

The compound is also incorporated into coatings to enhance their protective features against environmental factors. Its ability to absorb UV light makes it suitable for use in paints and varnishes designed for exterior applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized triazine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that these compounds could serve as effective alternatives or supplements in antimicrobial therapy.

Case Study 2: Anti-inflammatory Research

In a controlled experimental setup involving mice models with induced inflammatory bowel disease (IBD), triazine derivatives were administered to assess their impact on inflammation markers. The findings revealed a significant reduction in inflammatory cytokines compared to control groups, indicating potential therapeutic benefits for conditions like IBD.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Biological | Antimicrobial | Effective against E. coli, S. aureus |

| Biological | Anti-inflammatory | Reduces cytokines in IBD models |

| Chemical | Organic Synthesis | Versatile intermediate for complex molecules |

| Industrial | UV Absorber | Protects plastics from UV degradation |

| Industrial | Coatings | Enhances durability and lifespan of exterior paints |

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazinones are highly dependent on substituents at positions 3, 4, and 5. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Key Observations:

Oxime groups (e.g., in 6-phenyl oxime derivatives) enable metal chelation, critical for inhibiting metalloenzymes like PfM18AAP in Plasmodium falciparum . Amino groups (e.g., in metamitron) contribute to herbicidal activity by interfering with plant photosynthesis .

Position 6 Substituents :

- Phenyl groups are associated with antimalarial activity (e.g., 6-phenyl oxime, IC50 = 68.26 µg/µL against P. falciparum NF54) .

- tert-Butyl groups (e.g., in metribuzin) enhance lipophilicity, improving herbicidal persistence .

Hybrid Structures: Derivatives like 7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones incorporate fused rings, broadening antimicrobial activity . Metal complexes of 3-mercapto-triazinones exhibit enhanced antioxidant and antimicrobial properties due to chelation .

Toxicity and Pharmacokinetics

- Neurotoxicity : Metamitron and 6-phenyl oxime derivatives cause neurological symptoms in mammals, likely due to structural similarities that permit blood-brain barrier penetration .

- Metabolic Stability : Depletion studies show that 6-phenyl oxime has a short half-life in crude extracts, limiting in vivo utility .

- Metal Chelation : While beneficial for enzyme inhibition, chelation may contribute to off-target toxicity, as seen in zinc ion interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.